2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-4-16-8-6-9-17(12-16)24-19(29)14-32-23-25-20-15(3)26-28(5-2)21(20)22(30)27(23)13-18-10-7-11-31-18/h6-12H,4-5,13-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYZUCMLNCTIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)N(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide (CAS Number: 1358234-77-1) is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 451.5 g/mol. The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 1358234-77-1 |
Biological Activity
Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine scaffold often exhibit significant biological activities, including:
1. Antimicrobial Activity:
Studies have shown that related pyrazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit antibacterial and antifungal activities against various pathogens .
2. Anti-inflammatory Effects:
The anti-inflammatory potential of pyrazolo compounds has been documented extensively. A review highlighted that certain substituted pyrazoles demonstrated superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .
3. Anticancer Properties:
Pyrazolo[4,3-d]pyrimidines have been investigated for their anticancer effects. Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
4. Mechanism of Action:
The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways crucial for disease progression. For instance, some derivatives target kinases involved in cancer signaling pathways .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
Case Study 1: A study on a related pyrazolo compound demonstrated significant inhibition of tumor growth in murine models, suggesting its potential as an anticancer agent.
Case Study 2: Another investigation reported that a pyrazolo derivative exhibited potent anti-inflammatory activity in models of acute inflammation, significantly reducing edema and inflammatory markers.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo Core: The initial step involves cyclization reactions to form the pyrazolo[4,3-d]pyrimidine structure.
- Substitution Reactions: Introduction of the furan and thio groups occurs through nucleophilic substitution.
- Final Modifications: The N-(3-ethylphenyl)acetamide moiety is added in the final step to yield the target compound.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolopyrimidine derivatives. The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.
Mechanism of Action : The compound reduces the production of prostaglandin E2 (PGE2), a key mediator in inflammation. This inhibition can be attributed to the electron-donating substituents present in its structure that stabilize the enzyme-inhibitor complex.
Case Study : In a study assessing various pyrazolopyrimidine derivatives, certain compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, some derivatives exhibited IC50 values as low as 0.04 μmol, indicating significant anti-inflammatory activity.
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Research indicates that pyrazolopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action : The compound may interfere with multiple signaling pathways involved in cell proliferation and survival. Its structural features allow it to interact effectively with various biological targets.
Case Study : A study investigating the cytotoxic effects of related compounds on different cancer cell lines found that certain derivatives caused a marked decrease in cell viability, suggesting potential for further development as anticancer agents.
Structure-Activity Relationship (SAR)
The efficacy of 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfanyl Group | Crucial for interaction with biological targets |
| Acetamide Functional Group | Enhances solubility and bioavailability |
| Substituted Aromatic Rings | Improves membrane permeability and binding affinity |
Pharmacological Applications
The compound's pharmacological applications extend beyond anti-inflammatory and anticancer activities:
- Antimicrobial Activity : Preliminary studies suggest that similar derivatives may exhibit antimicrobial properties against various pathogens.
- Neurological Disorders : Investigations into the neuroprotective effects of pyrazolopyrimidine compounds indicate potential applications in treating neurodegenerative diseases.
- Cardiovascular Health : Some derivatives have been studied for their effects on cardiovascular health, particularly in modulating blood pressure and improving vascular function.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. For example:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates during reflux .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, as seen in structurally analogous pyrazolopyrimidines .
- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate the compound from byproducts .
- Yield Monitoring : Track yields at each step using LC-MS to identify bottlenecks, such as incomplete thioacetamide formation .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer : A multi-spectral approach is essential:
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., furan-2-ylmethyl at δ 6.3–7.4 ppm and ethylphenyl acetamide at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₈N₅O₃S) with <2 ppm error .
- FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the 7-oxo group) .
Q. What are the key reaction pathways for modifying the compound’s thioacetamide moiety?
- Methodological Answer : The thioacetamide group is reactive under specific conditions:
- Hydrolysis : Treat with 1M HCl/NaOH to yield carboxylic acid derivatives for SAR studies .
- Oxidation : Use H₂O₂ or KMnO₄ to convert the thioether to sulfone, altering electronic properties .
- Nucleophilic Substitution : Replace the sulfur atom with amines (e.g., benzylamine) via SN2 mechanisms in DMF .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Target Selection : Prioritize kinases (e.g., CDK2) due to the pyrazolopyrimidine core’s ATP-binding pocket compatibility .
- Docking Software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate interactions, focusing on hydrogen bonds with the furan oxygen .
- Validation : Compare predicted ΔG values with experimental IC₅₀ data from kinase inhibition assays .
Q. What strategies resolve contradictions in bioactivity data across similar pyrazolopyrimidine derivatives?
- Methodological Answer : Address discrepancies through:
- Structural Benchmarking : Compare substituent effects using a table of analogs (e.g., furan vs. phenyl groups in vs. ).
- Assay Standardization : Re-test compounds under uniform conditions (e.g., 10 µM concentration in HEK293 cells) to eliminate variability .
- Meta-Analysis : Aggregate data from PubChem and medicinal chemistry literature to identify trends (e.g., 3-methyl substitution enhances solubility) .
Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action?
- Methodological Answer : Develop a tiered screening protocol:
- Primary Screening : Use cell viability assays (MTT or CellTiter-Glo) against cancer lines (e.g., MCF-7) at 1–100 µM .
- Secondary Profiling : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Mechanistic Studies : Apply Western blotting to monitor downstream biomarkers (e.g., phosphorylated ERK for MAPK pathway inhibition) .
Key Considerations for Researchers
- Contradictions in Evidence : Structural analogs in and show divergent bioactivities; prioritize substituent-specific assays to clarify structure-activity relationships.
- Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water) for >99% purity in pharmacological studies .
- Safety Protocols : Adhere to chemical hygiene plans (e.g., fume hood use for thioether reactions) per .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
